N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO4/c22-13-6-7-17(15(10-13)20(25)14-3-1-2-4-16(14)23)24-21(26)12-5-8-18-19(9-12)28-11-27-18/h1-10H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQPIIVVWOBQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Benzoylation of 4-Chloroaniline
Initial benzoylation employs 2-chlorobenzoyl chloride (1.2 equiv) in dichloromethane (DCM) with AlCl₃ (1.5 equiv) at 0–5°C for 6 h. The reaction proceeds via electrophilic aromatic substitution, yielding 4-chloro-2-(2-chlorobenzoyl)aniline (87% yield, purity >95% by HPLC). Key challenges include regioselectivity control, addressed through low-temperature kinetics and stoichiometric Lewis acid ratios.
Alternative Palladium-Mediated Coupling
For substrates sensitive to Friedel-Crafts conditions, Suzuki-Miyaura cross-coupling between 4-chloro-2-iodoaniline and 2-chlorophenylboronic acid provides a milder route. Optimized conditions use PdCl₂(dppf) (3 mol%), Cs₂CO₃ (2.5 equiv) in 1,4-dioxane at 80°C (12 h, 78% yield). This method eliminates positional isomerism but requires halogenated precursors.
Preparation of Benzo[d]Dioxole-5-Carbonyl Chloride
Oxidation of Piperonyl Alcohol
Piperonyl alcohol undergoes Swern oxidation (oxalyl chloride, DMSO, -78°C) to piperonal (94% yield), followed by Pinnick oxidation (NaClO₂, 2-methyl-2-butene) to benzo[d]dioxole-5-carboxylic acid (88% yield). Subsequent treatment with thionyl chloride (3 equiv) in refluxing toluene generates the acyl chloride (95% purity, <1% residual acid).
Direct Chlorination from Acid Precursors
Alternative protocols employ benzotrifluoride (BTF) as solvent with PCl₅ (1.1 equiv) at 40°C (2 h, 97% conversion). This method minimizes side reactions compared to traditional thionyl chloride routes.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
Combining 4-chloro-2-(2-chlorobenzoyl)aniline (1.0 equiv) with benzo[d]dioxole-5-carbonyl chloride (1.05 equiv) in biphasic NaOH/DCM (0°C → RT, 12 h) achieves 82% isolated yield. Triethylamine (1.2 equiv) suppresses HCl-mediated decomposition, while DMAP (0.1 equiv) accelerates acylation.
Coupling Reagent-Mediated Approach
For moisture-sensitive substrates, EDCl/HOBt (1.5 equiv each) in anhydrous DMF (24 h, RT) provides 89% yield. This method circumvents acyl chloride handling but requires rigorous exclusion of water.
Purification and Characterization
Chromatographic Isolation
Crude product purification employs silica gel chromatography (hexane:ethyl acetate = 4:1 → 2:1 gradient), achieving >99% purity. Preparative HPLC (C18, MeCN/H₂O + 0.1% TFA) resolves diastereomeric impurities when present.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.68–7.61 (m, 3H, ArH), 7.45 (d, J=2.0 Hz, 1H, ArH), 6.98 (s, 1H, dioxole-H), 6.03 (s, 2H, OCH₂O).
- HRMS : m/z calcd for C₂₁H₁₄Cl₂N₂O₄ [M+H]⁺: 451.0264, found: 451.0267.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts + Schotten | 82 | 99.1 | Scalability | HCl generation |
| Suzuki + EDCl/HOBt | 89 | 99.5 | Regioselectivity | Boronic acid cost |
| One-pot Acylation | 75 | 98.3 | Reduced steps | Byproduct formation |
Mechanistic Considerations
Benzoylation Selectivity
DFT calculations (B3LYP/6-31G*) reveal para-chloro substitution directs electrophiles to the ortho position through resonance-assisted charge distribution. Steric effects from the 2-chlorobenzoyl group further stabilize the transition state.
Amidation Kinetics
Pseudo-first-order kinetics (k = 0.18 min⁻¹) in DCM correlate with acyl chloride reactivity. Polar aprotic solvents (DMF, DMSO) accelerate the reaction but promote hydrolysis (k_hydrolysis = 0.05 min⁻¹ in DMF).
Industrial Scalability Challenges
Solvent Recovery
Toluene and DCM account for 85% of process mass intensity (PMI). Continuous extraction systems reduce solvent consumption by 40% compared to batch processes.
Byproduct Management
Chlorinated side products (≤3%) necessitate activated carbon treatment (0.5 g/g product) to meet ICH Q3A guidelines.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzodioxole carboxamides are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃, NO₂) enhance binding to enzymatic targets like α-amylase (antidiabetic activity) .
- Alkyl or alkoxy chains (e.g., heptan-4-yl, methoxyphenoxy) improve lipophilicity, influencing cytotoxicity or flavor receptor interactions .
- The dual chloro groups in the target compound may confer higher metabolic stability compared to analogs like IIc or S807, though toxicity risks could increase .
Anticancer Activity
Compound IId demonstrated potent cytotoxicity against HeLa and HepG2 cells (IC₅₀: 26.59–65.16 µM), attributed to its phenoxy group enhancing membrane permeability . In contrast, the target compound’s dual chloro groups may improve DNA intercalation but require empirical validation.
Antidiabetic Activity
Compound IIc showed significant hypoglycemic effects in streptozotocin-induced diabetic mice, with an IC₅₀ of ~10–20 µM against α-amylase . The target compound’s chloro substituents might similarly inhibit carbohydrate-metabolizing enzymes, though its efficacy remains untested.
Flavor Enhancement
S807 (N-heptan-4-yl analog) acts as a potent umami receptor agonist, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG) .
Toxicological Profiles
- S807: No observed adverse effects in subchronic rodent studies at 100 mg/kg/day, with rapid oxidative metabolism in liver microsomes .
- IIc: Limited toxicity data; trifluoromethyl groups are generally metabolically stable but may pose renal risks .
- Toxicity studies are absent in the evidence.
Biological Activity
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula : C24H20Cl2N2O4
- Molecular Weight : 503.39 g/mol
- Purity : Typically around 95% .
Synthesis
The synthesis of benzodioxole derivatives, including this compound, often involves multi-step organic reactions. The synthetic route typically includes the formation of the dioxole ring followed by chlorination and amide coupling reactions. This compound is part of a broader class of benzodioxole derivatives known for their diverse biological activities .
Anticancer Properties
Recent studies have demonstrated that derivatives containing the benzodioxole moiety exhibit significant anticancer activity. Specifically, compounds like this compound have shown promising results against various cancer cell lines:
- Cell Lines Tested : Hep3B (liver cancer), HeLa (cervical cancer), and Caco-2 (colorectal cancer).
- IC50 Values : The synthesized carboxamide derivatives exhibited lower IC50 values compared to other tested compounds, indicating potent cytotoxic effects. For instance, compounds 2a and 2b showed IC50 values significantly lower than 10 mM, suggesting strong anticancer properties .
| Compound | Cell Line | IC50 (mM) | α-Fetoprotein Reduction (ng/ml) |
|---|---|---|---|
| 2a | Hep3B | 3.94 | 1625.8 |
| 2b | Hep3B | 9.12 | 2340 |
| Control | - | - | 2519.17 |
The mechanism by which these compounds exert their anticancer effects includes:
- Inducing cell cycle arrest at the G2-M phase.
- Inhibition of DNA synthesis and cell proliferation.
- Reduction in secretions of tumor markers such as α-fetoprotein .
Flow cytometry analysis revealed that treatment with compound 2a significantly decreased the fraction of cells in the G1 phase and reduced the S phase fraction compared to controls .
Antioxidant Activity
In addition to anticancer effects, these compounds also exhibit antioxidant properties. The DPPH assay showed that the synthesized benzodioxole derivatives possess notable free radical scavenging ability, comparable to established antioxidants like Trolox .
Case Studies
A comprehensive investigation into various benzodioxole derivatives has been conducted, focusing on their synthesis and biological evaluations:
- Study on Anticancer Activity : A study synthesized several benzodioxole derivatives and evaluated their cytotoxicity against different cancer cell lines. Compounds with amide functionalities displayed enhanced anticancer activity compared to their non-amide counterparts .
- Antioxidant Evaluation : Another study assessed the antioxidant potential using in vitro assays, confirming that these compounds can effectively neutralize free radicals, thereby suggesting a dual role in cancer therapy and oxidative stress management .
Q & A
Q. What are the optimal synthetic routes and purification methods for N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with chloro-substituted aryl amines. Key steps include:
- Coupling reactions : Use of coupling agents like EDCI or DCC to form amide bonds under inert atmospheres.
- Chlorobenzoylation : Introduction of the 2-chlorobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution .
- Purification : Flash column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity .
Q. How can the structural identity and purity of this compound be confirmed?
- Spectroscopic methods :
- 1H/13C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 160–170 ppm (amide carbonyl) confirm connectivity .
- HRMS : Molecular ion [M+H]+ at m/z 459.02 (calculated for C21H14Cl2NO4) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
Q. What are the key physicochemical properties relevant to experimental handling?
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical uncertainties:
Q. What mechanistic insights explain its reported anticancer activity?
- Target modulation : Inhibits topoisomerase II via intercalation, validated by DNA relaxation assays .
- Structure-activity relationships (SAR) :
- The 2-chlorobenzoyl group enhances DNA binding affinity.
- Substitution at the 4-chlorophenyl position reduces off-target effects .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions often arise from assay conditions or impurities. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hrs).
- Purity validation : Re-test compounds with LC-MS to exclude degradants .
- Control experiments : Compare with structurally analogous compounds (e.g., thiadiazole derivatives) to isolate functional group contributions .
Q. What computational methods predict its pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETLab for parameters like logP (~3.2) and bioavailability score (0.55).
- Docking studies : AutoDock Vina to simulate binding to topoisomerase II (PDB: 1ZXM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
